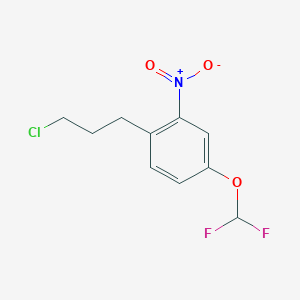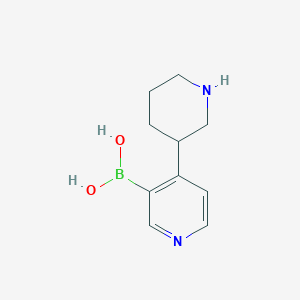
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring, which is further substituted with a piperidine moiety. This compound is of significant interest in organic chemistry due to its utility in various cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid typically involves the borylation of a halogenated precursor. One common method is the halogen-metal exchange followed by borylation. For instance, a halogenated pyridine derivative can undergo lithium-halogen exchange using an organolithium reagent, followed by reaction with a boron-containing electrophile such as trimethyl borate or pinacolborane.
Industrial Production Methods: Industrial production methods for this compound often involve scalable processes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and improved safety profiles. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their efficiency and selectivity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group or other reduced forms.
Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where it forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Hydroxyl derivatives.
Substitution: Various biaryl compounds, depending on the electrophile used.
Scientific Research Applications
(4-(Piperidin-3-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Investigated for its role in the development of pharmaceuticals, particularly in the synthesis of protease inhibitors and other therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers, as well as in the development of new catalysts for chemical processes
Mechanism of Action
The primary mechanism of action for (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid in chemical reactions involves its role as a boron-containing reagent in cross-coupling reactions. In the Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond. This process is highly efficient and allows for the formation of complex molecular architectures with high precision .
Comparison with Similar Compounds
4-Pyridinylboronic acid: Similar structure but lacks the piperidine moiety.
3-Pyridinylboronic acid: Similar boronic acid functionality but different substitution pattern on the pyridine ring.
4-(4-Pyridinyl)phenylboronic acid: Contains a phenyl group in addition to the pyridine and boronic acid functionalities.
Uniqueness: (4-(Piperidin-3-yl)pyridin-3-yl)boronic acid is unique due to the presence of both a piperidine and pyridine ring, which can impart distinct electronic and steric properties. This makes it particularly useful in the synthesis of complex molecules where specific reactivity and selectivity are required .
Properties
Molecular Formula |
C10H15BN2O2 |
|---|---|
Molecular Weight |
206.05 g/mol |
IUPAC Name |
(4-piperidin-3-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H15BN2O2/c14-11(15)10-7-13-5-3-9(10)8-2-1-4-12-6-8/h3,5,7-8,12,14-15H,1-2,4,6H2 |
InChI Key |
OAQHJRWRXYJZOH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CN=C1)C2CCCNC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


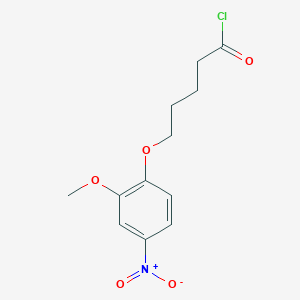
![Methyl 3-[(but-3-en-1-yl)amino]but-2-enoate](/img/structure/B14074540.png)
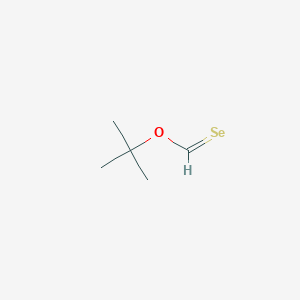
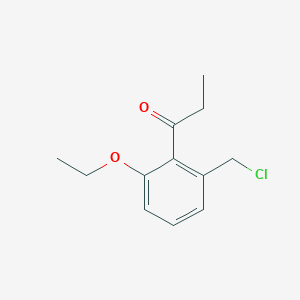
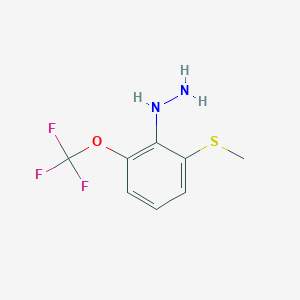

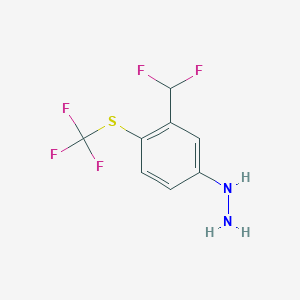

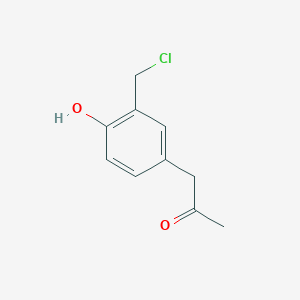
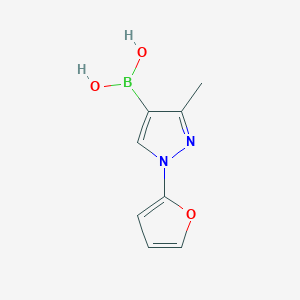
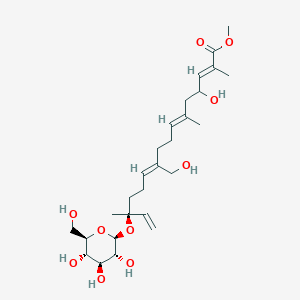
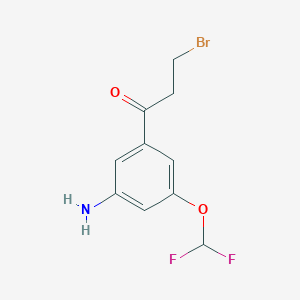
![9,9'-(Oxybis([1,1'-biphenyl]-4',3-diyl))bis(9H-carbazole)](/img/structure/B14074604.png)
